N-(5-chloro-2-methylphenyl)-N'-(1-ethylpropyl)urea
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Overview
Description
N-(5-chloro-2-methylphenyl)-N'-(1-ethylpropyl)urea, also known as CMU, is a chemical compound that belongs to the class of urea derivatives. It was first synthesized in the 1970s by researchers at the University of Michigan and has since been studied for its potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of N-(5-chloro-2-methylphenyl)-N'-(1-ethylpropyl)urea is not fully understood, but it is believed to act on the GABAergic system in the brain. It has been shown to increase the activity of GABA, an inhibitory neurotransmitter that plays a key role in regulating neuronal excitability.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-N'-(1-ethylpropyl)urea has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to a reduction in neuronal excitability and anxiolytic effects. It has also been shown to have anticonvulsant and analgesic effects, possibly through its interactions with the GABAergic system.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(5-chloro-2-methylphenyl)-N'-(1-ethylpropyl)urea in scientific research is its well-characterized pharmacological profile. It has been studied extensively in animal models and has been shown to have a wide range of biological activities. However, one limitation is that it is not currently approved for use in humans, which may limit its potential clinical applications.
Future Directions
There are a number of potential future directions for research on N-(5-chloro-2-methylphenyl)-N'-(1-ethylpropyl)urea. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease. It has also been studied for its potential as an analgesic and anxiolytic agent. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(5-chloro-2-methylphenyl)-N'-(1-ethylpropyl)urea involves the reaction of 5-chloro-2-methylphenyl isocyanate with 1-ethylpropylamine in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-N'-(1-ethylpropyl)urea has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anticonvulsant, analgesic, and anxiolytic effects. It has also been studied for its potential as a treatment for Parkinson's disease and other neurological disorders.
properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-pentan-3-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c1-4-11(5-2)15-13(17)16-12-8-10(14)7-6-9(12)3/h6-8,11H,4-5H2,1-3H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIPAIIQPHIASB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)NC1=C(C=CC(=C1)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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